molecular formula C12H13N3 B11899592 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline

7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11899592
M. Wt: 199.25 g/mol
InChI Key: XJMXUCHONYBDQJ-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydroisoquinoline is a partially saturated isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of an imidazole derivative with a tetrahydroisoquinoline precursor. One common method involves the reaction of 1H-imidazole with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tetrahydroisoquinoline moiety produces fully saturated isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrahydroisoquinoline moiety can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the imidazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

7-imidazol-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H13N3/c1-2-12(15-6-5-14-9-15)7-11-8-13-4-3-10(1)11/h1-2,5-7,9,13H,3-4,8H2

InChI Key

XJMXUCHONYBDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N3C=CN=C3

Origin of Product

United States

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